![molecular formula C15H17BrOSi B3039008 {2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol CAS No. 947515-73-3](/img/structure/B3039008.png)
{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol
Descripción general
Descripción
“{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol” is a chemical compound with the CAS Number: 947515-73-3 . It has a molecular weight of 321.29 and its IUPAC name is {2-[(4-bromophenyl)(dimethyl)silyl]phenyl}methanol . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol” is 1S/C15H17BrOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
“{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol” is a solid compound . Its molecular formula is C15H17BrOSi and it has a molecular weight of 321.29 .Aplicaciones Científicas De Investigación
Synthesis and Catalysis
- The synthesis and characterization of various phosphino-pyridine ligands, including those similar to "{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol," have been explored. These ligands are used in palladium complex catalysis for the methoxycarbonylation of phenylacetylene, showing high activity and selectivity (Pater et al., 2005).
Theoretical Studies and Molecular Analysis
- A theoretical study of a closely related molecule, (RS)-(3-bromophenyl) (pyridine-2yl) methanol, using Density Functional Theory (DFT), provides insights into the structure-activity relationship and active sites of such molecules (Trivedi, 2017).
Asymmetric Synthesis
- Research has been conducted on the use of similar molecules in asymmetric synthesis of α-hydroxy esters, emphasizing their potential as chiral auxiliaries for controlling the synthesis process (Jung et al., 2000).
Reaction Kinetics and Mechanisms
- Studies on the reactions of alcohols and ethers with germylene derivatives (which have similarities to "{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol") help in understanding the kinetics and mechanisms involved in these reactions (Lollmahomed et al., 2006).
Photophysical Properties
- Investigations into the photophysical properties of triarylpyrazolines, which can be related to "{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol," provide insights into molecular logic devices based on photoinduced electron transfer mechanisms (ZammitRamon et al., 2015).
Safety and Hazards
The safety information for “{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .
Propiedades
IUPAC Name |
[2-[(4-bromophenyl)-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrOSi/c1-18(2,14-9-7-13(16)8-10-14)15-6-4-3-5-12(15)11-17/h3-10,17H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUQDWNXYJIOKBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{2-[(4-Bromophenyl)dimethylsilyl]phenyl}methanol | |
CAS RN |
947515-73-3 | |
| Record name | {2-[(4-bromophenyl)dimethylsilyl]phenyl}methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl 2,3-bis{[(4-methylphenyl)sulfonyl]oxy}butanedioate](/img/structure/B3038926.png)
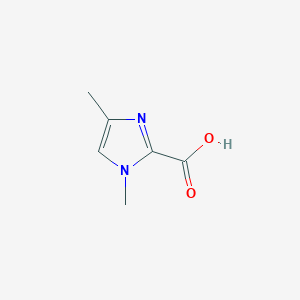

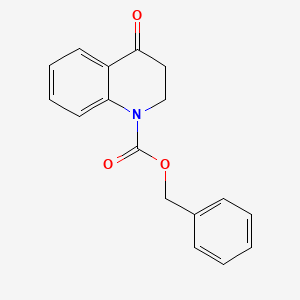
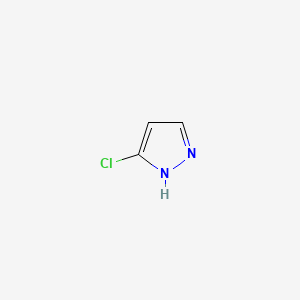
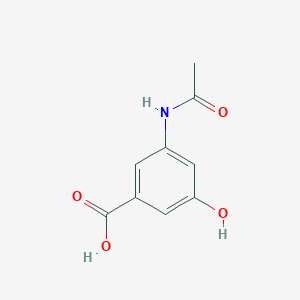
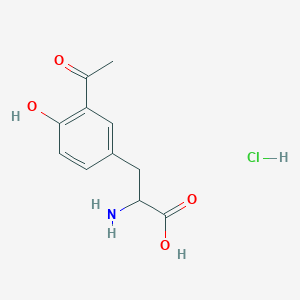
![[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine](/img/structure/B3038937.png)
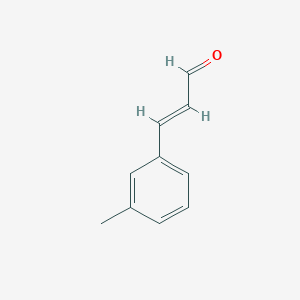
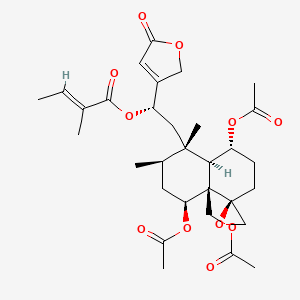


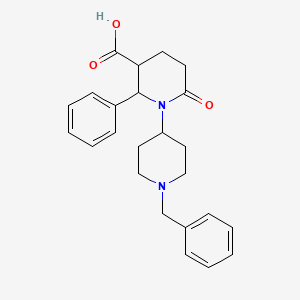
![1-(3,4-Dichlorophenyl)-2-[2-(methylsulfanyl)-4-pyrimidinyl]-1-ethanone](/img/structure/B3038947.png)